

Spectroscopic Profile of N-Benzylloxycarbonyl-L-alaninamide (Z-Ala-NH2): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Ala-NH2

Cat. No.: B612922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzylloxycarbonyl-L-alaninamide (**Z-Ala-NH2**), a key building block in peptide synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data from validated computational tools and representative data based on analogous structures. The information herein serves as a robust reference for the characterization and quality control of **Z-Ala-NH2**.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Z-Ala-NH2**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **Z-Ala-NH2**. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ^1H NMR Data for **Z-Ala-NH2**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
-CH ₃	~1.3	Doublet	~7.0	Coupled to the α -proton.
α -CH	~4.2	Multiplet	-	Coupled to the -CH ₃ and NH protons.
-CH ₂ - (Benzyl)	~5.1	Singlet	-	The two protons are chemically equivalent.
Aromatic -CH (Phenyl)	~7.3-7.4	Multiplet	-	Represents the five protons of the phenyl ring.
-NH- (Amide)	~7.5	Broad Singlet	-	Chemical shift can be concentration and solvent dependent. [1]
-NH ₂ (Primary Amide)	~5.5 and ~6.5	Broad Singlets	-	Two distinct signals for the non-equivalent amide protons. Chemical shifts are highly dependent on solvent and concentration.

Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Data for Z-Ala-NH₂

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
-CH ₃	~18	Aliphatic carbon.
α -CH	~51	
-CH ₂ - (Benzyl)	~67	
Aromatic C (ipso)	~137	Carbon attached to the -CH ₂ O- group.
Aromatic CH	~128-129	Phenyl ring carbons.
C=O (Amide)	~175	
C=O (Carbamate)	~156	

Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Z-Ala-NH₂**. The following table lists the expected characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for **Z-Ala-NH₂**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
N-H Stretch (Primary Amide)	~3400 and ~3200	Medium	Asymmetric and symmetric stretching. [2] [3]
N-H Stretch (Carbamate)	~3300	Medium	
C-H Stretch (Aromatic)	~3100-3000	Medium	
C-H Stretch (Aliphatic)	~3000-2850	Medium	
C=O Stretch (Amide I)	~1680-1650	Strong	[4]
C=O Stretch (Carbamate)	~1710-1690	Strong	
N-H Bend (Amide II)	~1640-1620	Medium	[2]
C=C Stretch (Aromatic)	~1600 and ~1450	Medium	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Z-Ala-NH₂**.

Table 4: Predicted Mass Spectrometry Data for **Z-Ala-NH₂**

Ion	Predicted m/z	Notes
$[M+H]^+$	223.11	Molecular ion peak (protonated).
$[M+Na]^+$	245.09	Sodium adduct.
$[M-NH_2]^+$	206.09	Loss of the primary amide group.
$[M-CONH_2]^+$	179.08	Loss of the carboxamide group.
$[C_7H_7]^+$	91.05	Tropylium ion from the benzyl group, a common fragment. [5] [6]
$[C_8H_9O_2N]^+$	151.06	Fragment corresponding to Z-group cleavage.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for **Z-Ala-NH2**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Z-Ala-NH2** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Number of Scans: 16-64
 - Relaxation Delay: 1-5 seconds
- Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: ~220 ppm
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds
- Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Z-Ala-NH₂** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

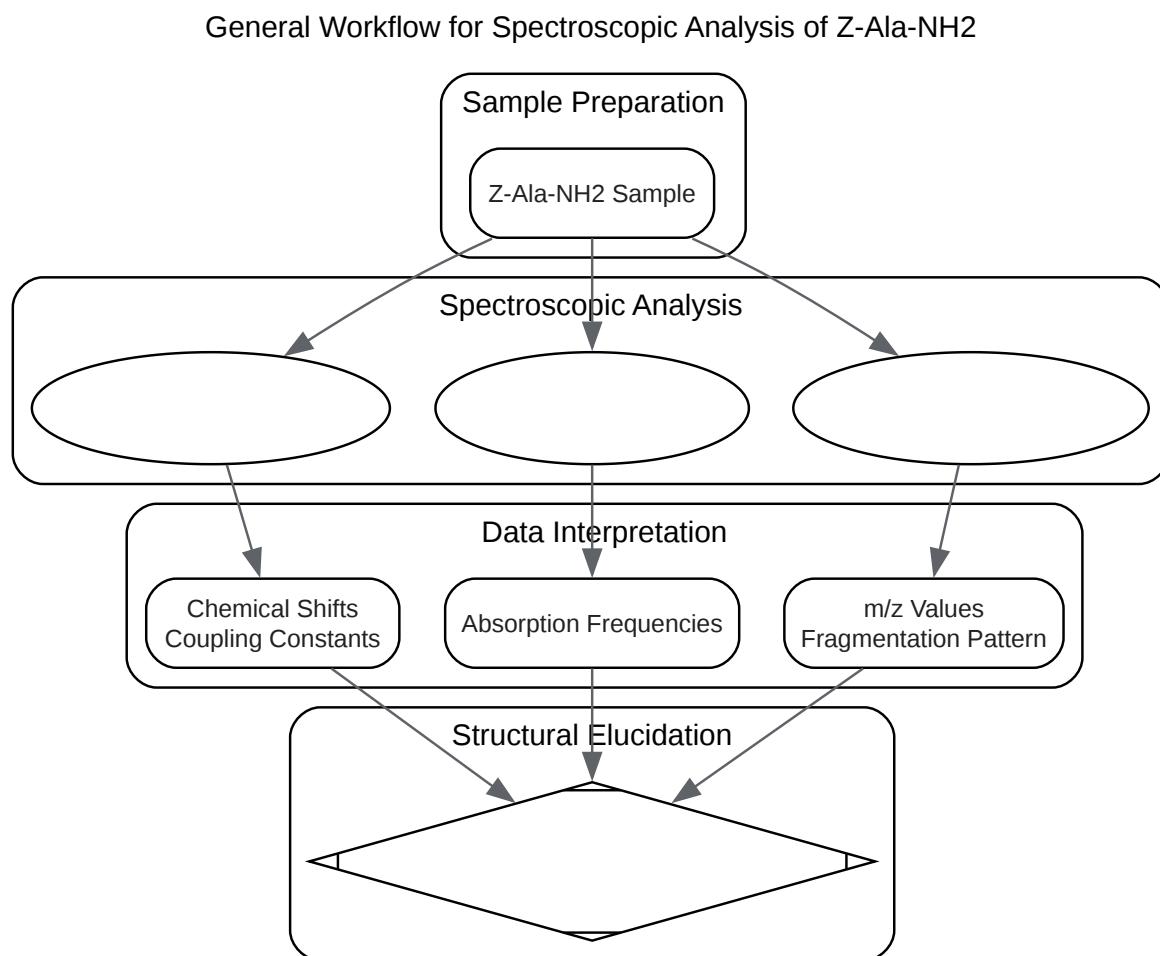
IR Spectrum Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Processing: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a stock solution of **Z-Ala-NH₂** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation (e.g., 50:50 acetonitrile:water with 0.1% formic acid).


Mass Spectrum Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Ionization Mode: Positive ion mode.
- Acquisition Parameters:
 - Mass Range: m/z 50-500
 - Capillary Voltage: 3-4 kV

- Source Temperature: 100-150 °C
- Fragmentation (MS/MS): For structural confirmation, select the precursor ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) to obtain a fragment ion spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **Z-Ala-NH₂**.

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis of Z-Ala-NH₂

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Benzylloxycarbonyl-L-alaninamide (Z-Ala-NH₂): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612922#spectroscopic-data-for-z-ala-nh2-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com